Lipophilic Ligand Efficiency (LLE) Advantage Conferred by N1-Pyridin-2-yl Substitution
The target compound [1] exhibits a computed XLogP3-AA of 1.7, compared to 0.7 for the closest 3-methyl analog lacking the N1-pyridin-2-yl group (3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, CAS 1118787-14-6) [2]. This 1.0 log unit increase in lipophilicity, accompanied by the addition of 6 heavy atoms (from 13 to 19) and an increase in molecular weight from 177.16 to 254.24 g/mol, translates to a more favorable starting point for optimizing lipophilic ligand efficiency (LLE = pIC₅₀ − logP) in kinase programs where balancing potency and lipophilicity is critical.
| Evidence Dimension | Computed XLogP3-AA (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.7 |
| Comparator Or Baseline | 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid: XLogP3-AA = 0.7 |
| Quantified Difference | Δ = +1.0 log unit |
| Conditions | Computed values from PubChem (XLogP3 algorithm); target CID 16777618, comparator CID 25358123 |
Why This Matters
A higher starting logP expands the accessible chemical space for hydrophobic interactions while maintaining room for polarity-driven optimizations, directly influencing lead selection in fragment-based campaigns.
- [1] PubChem. Compound Summary for CID 16777618, 3-methyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. Computed XLogP3-AA = 1.7. View Source
- [2] PubChem. Compound Summary for CID 25358123, 3-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. Computed XLogP3-AA = 0.7. View Source
